N-(2-isopropylphenyl)-4-propoxybenzamide
Description
N-(2-Isopropylphenyl)-4-propoxybenzamide is a benzamide derivative characterized by a 4-propoxy-substituted benzamide core linked to a 2-isopropylphenyl group via an amide bond.
Properties
IUPAC Name |
N-(2-propan-2-ylphenyl)-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-4-13-22-16-11-9-15(10-12-16)19(21)20-18-8-6-5-7-17(18)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXWTSHQDWHLBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Benzamide Analogs
The 4-propoxybenzamide moiety is shared with compounds such as N-(6-((4-methoxyphenyl)amino)pyridin-2-yl)-4-propoxybenzamide (28) and N-(6-(piperidin-1-yl)pyridin-2-yl)-4-propoxybenzamide (30) (). These analogs differ in their amine substituents (pyridine derivatives vs. 2-isopropylphenyl), which significantly influence their physical and biological properties:
- Synthesis : The target compound may employ palladium-catalyzed coupling reactions, as seen in , but its 2-isopropylphenyl group likely requires distinct amine precursors compared to pyridine-based intermediates .
Substituent Effects on Pharmacological Activity
- 2-Isopropylphenyl Group: This substituent is structurally analogous to the 2-isopropylphenyl moiety in SR48692 (), a neurotensin receptor antagonist.
- Comparison with tert-Butyl Derivatives : N-(2-(tert-butyl)phenyl)-4-(4-methoxybenzamido)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)benzamide (22) () features a bulkier tert-butyl group. While this may increase steric hindrance, the isopropyl group in the target compound balances lipophilicity and metabolic stability more effectively .
Physicochemical and Spectroscopic Properties
- NMR and Mass Spectrometry: The target compound’s $ ^1H $ NMR would likely show signals for the isopropyl group (δ ~1.2–1.4 ppm for -CH(CH$3$)$2$) and the propoxy chain (δ ~1.0–1.5 ppm for -OCH$2$CH$2$CH$3$), similar to analogs in and . ESI-MS data would confirm its molecular ion (expected m/z ~326.2 for C${19}$H${23}$NO$2$) .
- Melting Point Trends : A compound with a fluorinated benzamide group (Example 53, ) exhibits a higher melting point (175–178°C) due to enhanced intermolecular interactions, suggesting that halogenation or electron-withdrawing groups increase thermal stability compared to the target compound’s propoxy and isopropyl groups .
Data Table: Key Comparisons
NAM = Negative allosteric modulator
Research Implications and Gaps
- Activity Prediction : The target compound’s 4-propoxy and 2-isopropylphenyl groups may confer selectivity for lipid-facing receptor pockets, as seen in nicotinic receptor modulators () and neurotensin antagonists ().
- Synthetic Challenges : Unlike pyridine-based analogs (), introducing the 2-isopropylphenyl group may require Buchwald-Hartwig amination or Ullmann coupling, necessitating optimization of palladium catalysts and ligands.
- Data Limitations : Absence of direct biological or thermodynamic data for the target compound highlights the need for experimental validation of its receptor affinity, solubility, and metabolic stability.
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